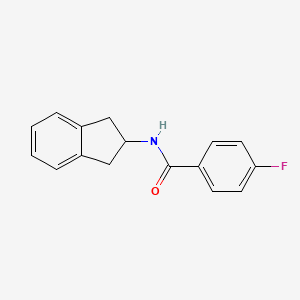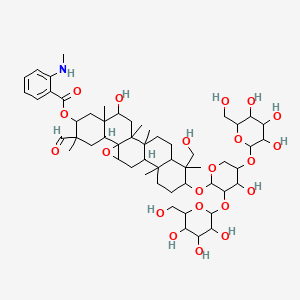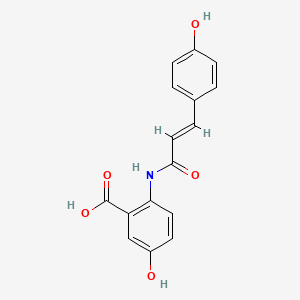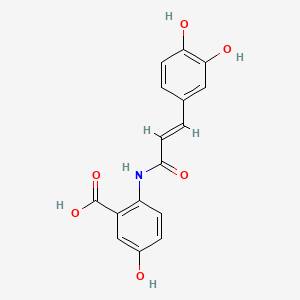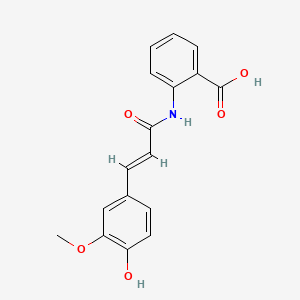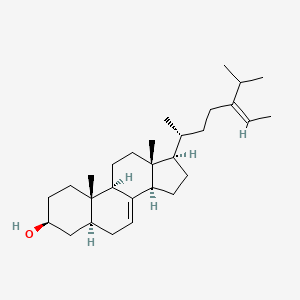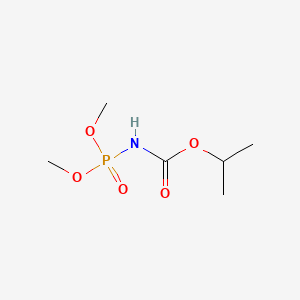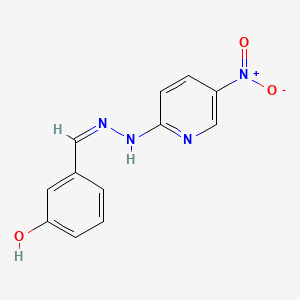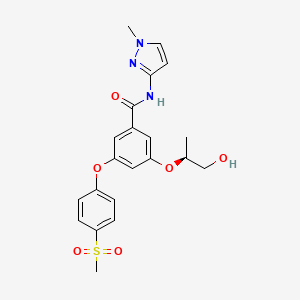
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Overview
Description
AZD-6370 is a glucokinase activator developed by AstraZeneca Pharmaceuticals Co., Ltd. It is primarily investigated for its potential in lowering fasting and postprandial glucose levels in patients with type 2 diabetes mellitus . The compound has shown promise in clinical trials, demonstrating dose-dependent reductions in plasma glucose levels .
Preparation Methods
The synthetic routes and reaction conditions for AZD-6370 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
AZD-6370 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert AZD-6370 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AZD-6370 has several scientific research applications, including:
Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in modulating glucose levels and its potential therapeutic effects in diabetes.
Medicine: Explored as a potential treatment for type 2 diabetes mellitus due to its ability to lower blood glucose levels.
Industry: Utilized in the development of new glucokinase activators and related compounds.
Mechanism of Action
AZD-6370 exerts its effects by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Glucokinase acts as a glucose sensor, triggering counter-regulatory responses following changes in glucose levels. Activation of glucokinase by AZD-6370 enhances glucose metabolism, leading to reduced blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and related metabolic pathways .
Comparison with Similar Compounds
AZD-6370 is compared with other glucokinase activators such as:
AZD-1656: Another glucokinase activator developed by AstraZeneca, which has shown similar effects on glucose metabolism.
Dorzagliatin: A glucokinase activator currently in phase III clinical trials, demonstrating promising results in lowering blood glucose levels.
PB-201: A glucokinase activator in phase II clinical trials, showing potential as an antidiabetic agent.
AZD-6370 is unique due to its specific molecular structure and its ability to lower fasting and postprandial glucose levels without affecting the central counterregulatory response to hypoglycemia .
Properties
CAS No. |
752239-85-3 |
|---|---|
Molecular Formula |
C21H23N3O6S |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide |
InChI |
InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1 |
InChI Key |
RIIDAVMUCMIWKP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
Canonical SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-6370; AZD 6370; AZD6370. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Carboxyphenyl)-7-chloro-6-[(2-chloro-4,6-difluorophenyl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1666143.png)
